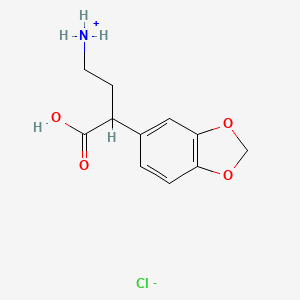
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is structurally related to phenylalkylamines and is often studied for its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-methylenedioxyphenylacetic acid.
Amidation: The carboxylic acid group is converted to an amide using ammonia or an amine.
Reduction: The amide is then reduced to the corresponding amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anxiolytic and nootropic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride involves its interaction with specific molecular targets:
GABA Receptors: It acts as a GABA-mimetic, primarily at GABA(B) receptors, which are involved in inhibitory neurotransmission.
Calcium Channels: Binds to the α2-δ subunit of voltage-dependent calcium channels, affecting calcium ion flow and neuronal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenibut: 4-Amino-3-phenylbutyric acid hydrochloride, known for its anxiolytic and nootropic effects.
Baclofen: A GABA(B) receptor agonist used as a muscle relaxant.
Methylone: 2-Methylamino-1-(3,4-methylenedioxyphenyl)propan-1-one, known for its psychoactive properties.
Uniqueness
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride is unique due to its specific structural features and the combination of its pharmacological effects. Its interaction with both GABA receptors and calcium channels sets it apart from other similar compounds.
Propriétés
Numéro CAS |
66859-45-8 |
|---|---|
Formule moléculaire |
C11H14ClNO4 |
Poids moléculaire |
259.68 g/mol |
Nom IUPAC |
[3-(1,3-benzodioxol-5-yl)-3-carboxypropyl]azanium;chloride |
InChI |
InChI=1S/C11H13NO4.ClH/c12-4-3-8(11(13)14)7-1-2-9-10(5-7)16-6-15-9;/h1-2,5,8H,3-4,6,12H2,(H,13,14);1H |
Clé InChI |
KTNQKFIJYUQYFE-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(CC[NH3+])C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


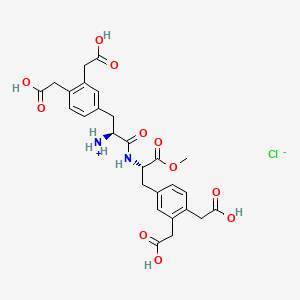
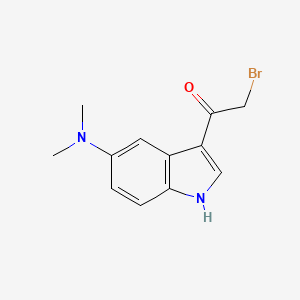
![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)

![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
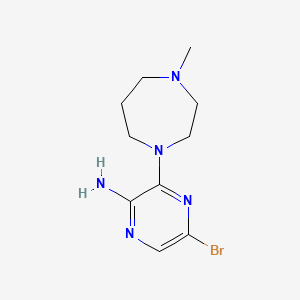
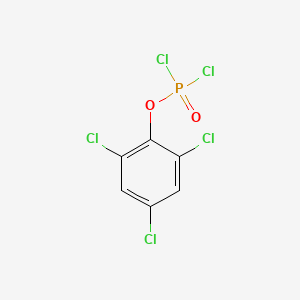
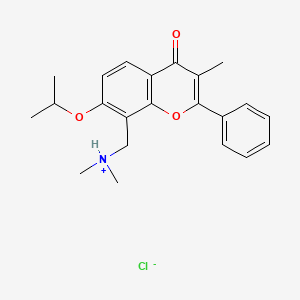

![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)

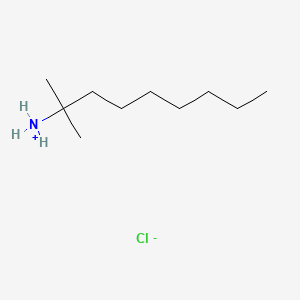
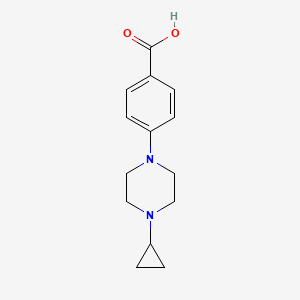
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
